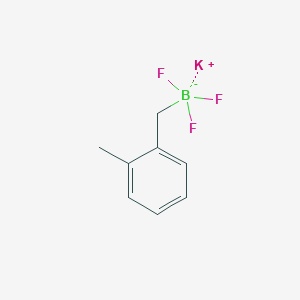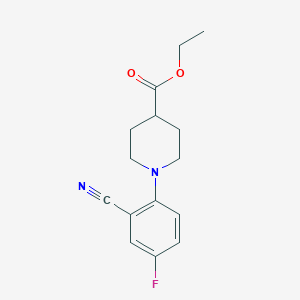
Potassium trifluoro(2-methylbenzyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylbenzyl)borate, also known as potassium trifluoro(2-methylphenyl)borate, is a chemical compound with the molecular formula C7H7BF3K and a molecular weight of 198.04 g/mol . This compound is a member of the organoboron family and is characterized by its stability and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylbenzyl)borate can be synthesized through the reaction of 2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an inert atmosphere at room temperature, resulting in the formation of the desired product as a white to off-white powder .
Industrial Production Methods
Industrial production of potassium;trifluoro-[(2-methylphenyl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-methylbenzyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with potassium;trifluoro-[(2-methylphenyl)methyl]boranuide include palladium catalysts, bases, and oxidizing or reducing agents. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium;trifluoro-[(2-methylphenyl)methyl]boranuide depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the compound can form biaryl products .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methylbenzyl)borate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of potassium;trifluoro-[(2-methylphenyl)methyl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize transition states and intermediates, facilitating the formation of desired products. Molecular targets and pathways involved in its reactions include palladium-catalyzed cross-coupling and other organometallic processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-methylthiophenyltrifluoroborate: Similar in structure but contains a sulfur atom instead of a carbon atom in the phenyl ring.
Potassium 4-methylphenyltrifluoroborate: Similar but with the methyl group in the para position.
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide: Contains a fluorine atom in the phenyl ring.
Uniqueness
Potassium trifluoro(2-methylbenzyl)borate is unique due to its specific substitution pattern and the stability conferred by the trifluoroborate group. This stability makes it particularly useful in reactions requiring harsh conditions, where other boron compounds might degrade .
Propiedades
IUPAC Name |
potassium;trifluoro-[(2-methylphenyl)methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-7-4-2-3-5-8(7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUWGJTMPZHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B7893759.png)
![2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B7893761.png)










